N,5-dimethyl-2-phenylpyrimidin-4-amine
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Overview
Description
N,5-dimethyl-2-phenylpyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-2-phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylpyrimidine-4-amine with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: N,5-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N,5-dimethyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N,5-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,5-dimethylpyrimidin-4-amine
- N,5-dimethyl-2-phenylpyrimidin-4-amine derivatives
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
N,5-dimethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-14-12(15-11(9)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15) |
InChI Key |
BHOXRHVSCHBMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC)C2=CC=CC=C2 |
Origin of Product |
United States |
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